![molecular formula C23H16N2O B15159786 N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide CAS No. 680198-52-1](/img/structure/B15159786.png)
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is a compound that features a pyrene moiety attached to a pyridine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide typically involves the reaction of pyrene-1-carboxaldehyde with 2-aminopyridine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate under mild conditions. The use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as oxidizing agents can promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced amide products.
Scientific Research Applications
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-2-carboxamide structure but lack the pyrene moiety.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazo ring system attached to the pyridine ring.
Uniqueness
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties and potential for applications in organic electronics and materials science .
Properties
CAS No. |
680198-52-1 |
|---|---|
Molecular Formula |
C23H16N2O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(pyren-1-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H16N2O/c26-23(20-6-1-2-13-24-20)25-14-18-10-9-17-8-7-15-4-3-5-16-11-12-19(18)22(17)21(15)16/h1-13H,14H2,(H,25,26) |
InChI Key |
WOKXCXKSUYHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
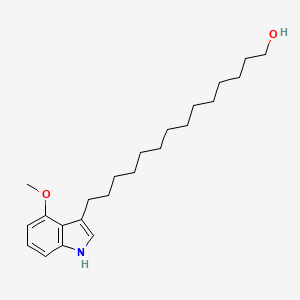
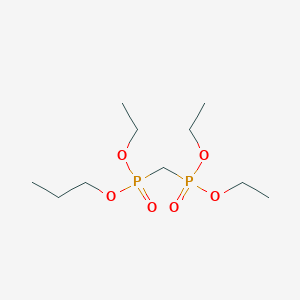
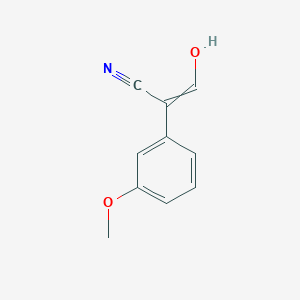
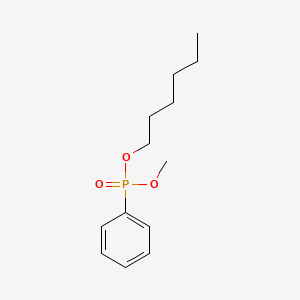
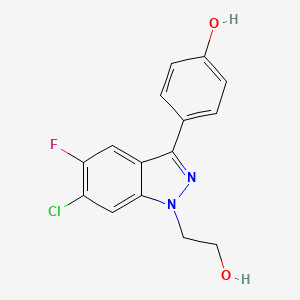

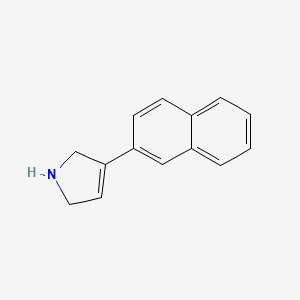
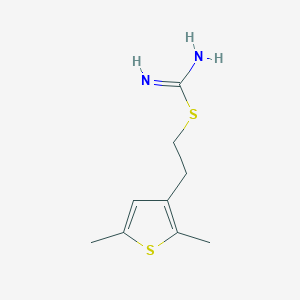
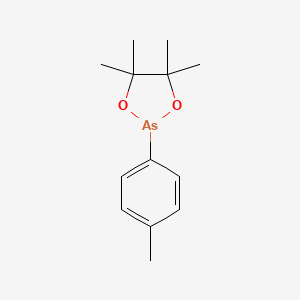
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
